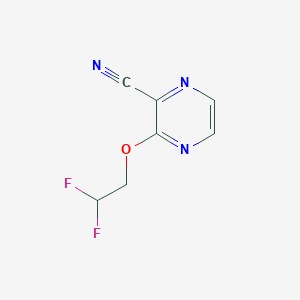
3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a derivative of pyrazine-2-carbonitrile, which is a core structure in various heterocyclic compounds that exhibit a wide range of biological and chemical properties. The substitution of the pyrazine ring with a 2,2-difluoroethoxy group at the third position could potentially influence the compound's reactivity and physical properties, making it a candidate for further functionalization and application in material science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a novel multi-component synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives has been described, which starts from simple and readily available inputs such as 2,3-diaminomaleonitrile, a ketone, and an isocyanide in the presence of a catalytic amount of p-toluenesulfonic acid . Although this method does not directly synthesize this compound, it provides a pathway for the synthesis of related pyrazine derivatives that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and varied. For example, the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine has been confirmed by X-ray diffraction, showing a donor-acceptor type arrangement of planar molecules in uniform parallel stacks . While this structure is not directly related to this compound, it provides insight into the potential stacking and electronic interactions that could be present in substituted pyrazine derivatives.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. Aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles have been synthesized from dichloropyrazine dicarbonitrile and phenol/alcohol derivatives . These reactions, including cyclotetramerisation, could potentially be applied to the synthesis and functionalization of this compound, although the specific reactivity of the difluoroethoxy group would need to be considered.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, a furazano[3,4-b]pyrazine derivative with fluoro and dinitroethoxy substituents has been shown to possess a higher crystal density than TNT, with good melting-point and energetic properties . This suggests that the introduction of fluoroalkoxy groups, similar to the difluoroethoxy group in this compound, can significantly affect the compound's physical properties, potentially making it useful in energetic material applications.
科学的研究の応用
Exposure and Environmental Persistence
- Widespread Exposure : Studies have shown that exposure to polyfluoroalkyl chemicals (PFCs) is widespread in the general U.S. population, with certain compounds detectable in more than 98% of sampled populations. These findings underscore the environmental persistence and human exposure to PFCs, suggesting similar compounds like "3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile" could also exhibit such characteristics (Calafat et al., 2007).
Health Implications
- Health Risks : The exposure to PFCs has been linked to various health risks, including implications for cholesterol levels, body weight, and insulin resistance, emphasizing the need for understanding the health impacts of structurally similar compounds (Nelson et al., 2009).
Environmental and Biological Monitoring
- Detection and Monitoring : Techniques have been developed for measuring trace levels of PFCs in human serum and milk, suggesting potential methodologies for monitoring exposure to related compounds like "this compound" (Kuklenyik et al., 2004).
Safety and Hazards
将来の方向性
The future directions for “3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals and other fields . The pyrazine structure is an attractive scaffold for drug discovery research .
特性
IUPAC Name |
3-(2,2-difluoroethoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-5(3-10)11-1-2-12-7/h1-2,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWACELTGDERAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
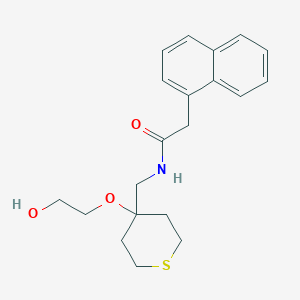
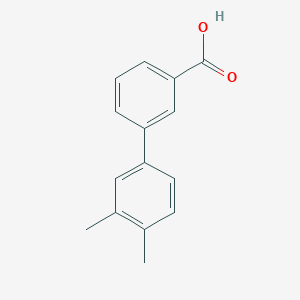

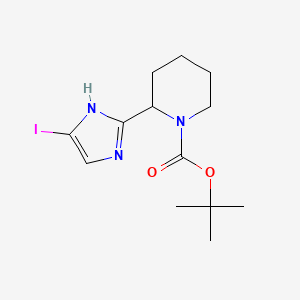
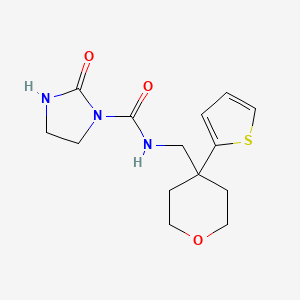
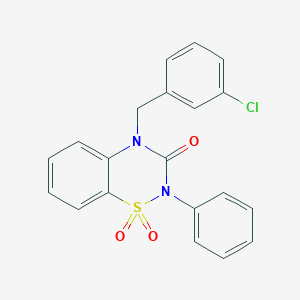
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
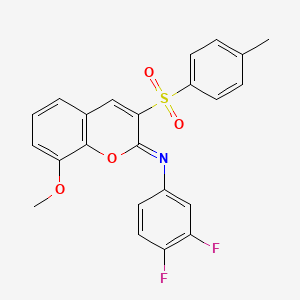
![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)
![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)